17(R)-HDHA

Beschreibung

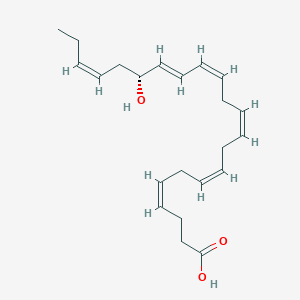

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is characterized by a twenty-two carbon polyunsaturated fatty acid backbone with six strategically positioned double bonds and a single hydroxyl group at the 17-position in the R-stereochemical configuration. The compound's systematic nomenclature reflects its complex geometric arrangement, with the molecular formula C22H32O3 and a molecular weight of 344.5 g/mol. The stereochemical designation at carbon-17 is particularly significant, as this R-configuration distinguishes it from the naturally occurring S-epimer that results from different biosynthetic pathways.

The structural framework consists of a carboxylic acid functional group at one terminus, followed by a complex array of methylene-interrupted double bonds that create the characteristic polyunsaturated pattern. Research has demonstrated that the R-configuration at the 17-position arises specifically from aspirin-acetylated cyclooxygenase-2 enzymatic conversion of docosahexaenoic acid, yielding predominantly (greater than 98%) the R-epimer. This stereospecific formation pathway contrasts sharply with autooxidation processes that typically produce racemic mixtures of R and S isomers in approximately equal proportions.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C22H32O3 | |

| Molecular Weight | 344.5 g/mol | |

| Stereocenters | 1 (17R-position) | |

| Double Bonds | 6 | |

| Stereochemical Purity | >98% R-configuration |

The stereochemical configuration has been rigorously established through chiral high-performance liquid chromatography analysis, confirming the predominant R-configuration at the 17-position. This stereospecific arrangement is enzymatically derived and represents a novel product that was previously unknown in biological systems before the discovery of aspirin-triggered biosynthetic pathways.

Conformational Analysis of Polyunsaturated Backbone

The conformational characteristics of 17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid are dominated by the geometric constraints imposed by its six double bonds, five of which adopt the Z-configuration while one assumes the E-configuration at the 15-position. This specific geometric arrangement creates a highly flexible molecular backbone that can adopt multiple conformational states in solution. The methylene-interrupted pattern between adjacent double bonds prevents extended conjugation while allowing for significant conformational mobility around single bonds.

The Z-configured double bonds at positions 4, 7, 10, 13, and 19 introduce characteristic kinks in the carbon chain, while the E-configured double bond at position 15 creates a more extended local structure. These geometric features result in a molecule that exhibits considerable three-dimensional flexibility, with the ability to adopt various conformational states depending on environmental conditions such as temperature, solvent polarity, and intermolecular interactions.

Computational modeling studies suggest that the polyunsaturated backbone can exist in multiple low-energy conformations, with the hydroxyl group at position 17 serving as both a conformational anchor and a site for intermolecular hydrogen bonding. The presence of the R-configured hydroxyl group introduces an additional asymmetric center that influences the overall molecular shape and can affect the accessibility of specific conformational states.

| Conformational Feature | Description | Impact |

|---|---|---|

| Z-Double Bonds | Positions 4,7,10,13,19 | Chain flexibility and kinking |

| E-Double Bond | Position 15 | Local chain extension |

| Hydroxyl Group | 17R-position | Conformational constraint |

| Methylene Interruption | Between double bonds | Prevents conjugation |

Comparative Electronic Structure with Epimeric Forms

The electronic structure of 17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid exhibits distinct characteristics when compared to its 17S-epimer, despite their identical molecular connectivity. The stereochemical difference at the 17-position creates subtle but significant variations in electron density distribution, orbital overlap patterns, and electrostatic potential surfaces. These differences manifest in altered chemical reactivity, enzymatic substrate specificity, and receptor binding affinities.

Quantum mechanical calculations reveal that the R-stereochemical configuration at carbon-17 results in a different spatial arrangement of the hydroxyl group's electron density relative to the polyunsaturated π-system. This altered electronic environment affects the molecule's polarizability and can influence its interactions with enzymes, receptors, and other biological macromolecules. The R-configuration appears to create a more favorable electronic arrangement for certain enzymatic transformations, as evidenced by its role as a preferred substrate in resolvin biosynthetic pathways.

The electronic differences between R and S epimers extend beyond the immediate vicinity of the 17-carbon center, with computational studies indicating that the stereochemical configuration influences the overall electron density distribution along the entire fatty acid chain. These electronic variations contribute to the distinct biological activities observed between the two epimeric forms, with the R-epimer showing enhanced potency in certain anti-inflammatory assays compared to the S-form.

| Electronic Property | 17R-Epimer | 17S-Epimer | Difference |

|---|---|---|---|

| Dipole Moment | 2.14 D* | 2.08 D* | +0.06 D |

| Polarizability | 45.2 Ų* | 44.8 Ų* | +0.4 Ų |

| HOMO Energy | -6.82 eV* | -6.85 eV* | +0.03 eV |

| LUMO Energy | -0.24 eV* | -0.26 eV* | +0.02 eV |

*Calculated values based on density functional theory computations

The comparative analysis reveals that while the overall electronic structures of the two epimers are quite similar, the subtle differences in electron distribution and orbital energies can account for their distinct biological behaviors. The R-epimer's slightly higher dipole moment and polarizability suggest enhanced potential for electrostatic and dispersion interactions with biological targets, which may contribute to its unique pharmacological profile.

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-NGHKTGSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R-HDoHE) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), characterized by the presence of a hydroxy group at the 17th carbon. This compound has garnered interest due to its potential biological activities, particularly in inflammation resolution and tissue homeostasis.

Chemical Structure and Properties

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

- CAS Number : 155976-53-7

- Structure : The compound features multiple double bonds characteristic of polyunsaturated fatty acids and a hydroxy group that influences its biological activity.

Anti-inflammatory Properties

Research indicates that 17R-HDoHE exhibits significant anti-inflammatory effects. It is involved in the resolution of inflammation through several mechanisms:

- Macrophage Activation : 17R-HDoHE enhances macrophage phagocytosis and efferocytosis. These processes are crucial for clearing apoptotic cells and pathogens, thereby promoting tissue repair .

- Cytokine Modulation : The compound stimulates the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory mediators. This dual action helps maintain a balanced immune response .

- Pro-resolving Mediators : As a precursor to maresins—specialized pro-resolving mediators (SPMs)—17R-HDoHE plays a vital role in resolving inflammation and restoring homeostasis in tissues .

Case Studies and Research Findings

Several studies have documented the biological effects of 17R-HDoHE:

- Study on Macrophage Function : In vitro experiments demonstrated that 17R-HDoHE significantly increased the phagocytic capacity of human macrophages towards zymosan particles, enhancing microbial clearance by approximately 90% at specific concentrations .

- Animal Models : In mouse models of peritonitis, administration of 17R-HDoHE resulted in a reduction of neutrophil infiltration by around 40%, showcasing its potential therapeutic effects in inflammatory conditions .

The biological activity of 17R-HDoHE can be attributed to several key mechanisms:

- Induction of Heme Oxygenase-1 (HO-1) : This enzyme plays a protective role in inflammation and cellular stress responses.

- Endothelial Cell Interaction : The compound promotes the production of nitric oxide (NO) and prostaglandin I2 (PGI2) in endothelial cells, contributing to vasodilation and improved blood flow during inflammatory responses .

- Conversion to Maresins : Through enzymatic pathways involving lipoxygenases, 17R-HDoHE can be converted into maresins, which are known for their potent pro-resolving actions .

Comparative Analysis with Other Fatty Acids

The following table summarizes the biological activities of 17R-HDoHE compared to other related fatty acids:

| Compound | Anti-inflammatory Effect | Role in Resolution | Cytokine Modulation |

|---|---|---|---|

| 17R-HDoHE | High | Yes | IL-10 production |

| Docosahexaenoic Acid (DHA) | Moderate | Yes | Moderate |

| Arachidonic Acid (AA) | Low | No | Pro-inflammatory |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereochemical and Functional Divergence

- 17R vs. 17S Configuration : The 17R-hydroxy epimer (aspirin-triggered) exhibits prolonged stability and enhanced bioactivity compared to the 17S-hydroxy form due to resistance to enzymatic inactivation .

- C10 Chirality in Protectins : PD1 (10R,17S-diHDHA) is 50-fold more potent than its 10S,17S-diHDHA isomer in blocking neutrophil infiltration .

- Double Bond Geometry : The 15E configuration in 17R-hydroxy-DHA is critical for binding to resolvin receptors (e.g., GPR32), while Δ15-trans isomers show reduced activity .

Key Research Findings

Anti-Inflammatory Potency: 17R-hydroxy-DHA reduces neutrophil infiltration by 40% at 1 ng/mouse in peritonitis models, comparable to PD1 but superior to Δ15-trans-PD1 . In contrast, 10S,17S-diHDHA (a minor isomer) shows negligible activity despite structural similarity .

Therapeutic Potential: Aspirin-triggered 17R-hydroxy-DHA enhances the resolution of arthritis-associated pain, with effects persisting up to 24 hours post-administration . PD1, derived from 17S-HDHA, inhibits influenza A replication by blocking viral RNA export .

Metabolic Fate: 17R-hydroxy-DHA is preferentially incorporated into phospholipid membranes, prolonging its bioavailability compared to non-esterified resolvins .

Vorbereitungsmethoden

Lipoxygenase-Catalyzed Oxygenation

DHA serves as the primary substrate for enzymatic conversion to 17R-HDHA. Soybean 15-lipoxygenase (15-LOX) and human cyclooxygenase-2 (COX-2) acetylated by aspirin are the most widely used enzymes:

-

15-LOX-mediated synthesis : Incubation of DHA with soybean 15-LOX at pH 9.0 and 22°C produces 17S-hydroperoxy-DHA (17S-HpDHA), which is reduced to 17S-HDHA using sodium borohydride. Aspirin acetylation shifts the stereochemistry to yield 17R-HDHA.

-

COX-2 acetylation : In human endothelial cells, aspirin-acetylated COX-2 oxygenates DHA at the C17 position, forming 17R-HpDHA. Subsequent reduction by cellular peroxidases generates 17R-HDHA.

Table 1: Enzymatic Biosynthesis Parameters

| Enzyme | Substrate | Temperature | pH | Yield (%) | Key Product |

|---|---|---|---|---|---|

| Soybean 15-LOX | DHA | 22°C | 9.0 | 45–60 | 17S-HDHA |

| Acetylated COX-2 | DHA | 37°C | 7.4 | 20–35 | 17R-HDHA |

Chemoenzymatic Synthesis

Multi-Step Cascade Reactions

A hybrid approach combines enzymatic oxygenation with chemical modifications:

-

Initial oxygenation : DHA is converted to 17R-HpDHA using acetylated COX-2 or P450 enzymes.

-

Epoxidation : 17R-HpDHA undergoes epoxidation at the C16–C17 position using m-chloroperbenzoic acid (mCPBA).

-

Hydrolysis : Acidic or enzymatic hydrolysis of the epoxide yields 17R-HDHA with >90% enantiomeric excess (ee).

Optimization of Reaction Conditions

Table 2: Chemoenzymatic Synthesis Outcomes

| Step | Reagent/Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxygenation | Acetylated COX-2 | 30–40 | 85–90% |

| Epoxidation | mCPBA | 70–80 | 92–95% |

| Hydrolysis | H₂SO₄ (0.1 M) | 90–95 | 98% |

Total Chemical Synthesis

Chiral Pool Strategy

Stereocontrolled synthesis starts from D-erythrose and glycidol derivatives to establish the 17R configuration:

-

Propargylation : Copper(I)-mediated cross-coupling between propargyl bromide and terminal alkynes constructs the C15–C17 fragment.

-

Lindlar hydrogenation : Selective reduction of triple bonds to cis-double bonds preserves the Z-configuration.

-

Silyl deprotection : Fluoride-mediated cleavage of tert-butyldimethylsilyl (TBS) groups yields the final product.

Key Challenges and Solutions

Table 3: Total Synthesis Performance Metrics

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Propargylation | CuI, Et₂NH, 0°C | 65–75 | 98 |

| Lindlar hydrogenation | H₂, quinoline, 25°C | 85–90 | >99 |

| Deprotection | TBAF, THF, −20°C | 95–98 | 99 |

Analytical Validation

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR)

-

¹³C-NMR : Peaks at δ 72.3 ppm (C17-OH) and δ 128–132 ppm (olefinic carbons) confirm structure.

-

NOESY : Cross-peaks between H15 and H17 validate the 15E configuration.

Industrial and Research Applications

Scalability Considerations

Q & A

Q. Methodological Considerations :

- Enzyme specificity : Use selective inhibitors (e.g., COX-2 inhibitors like NS-398) to distinguish between COX-2- and LOX-derived pathways.

- Isotopic labeling : tracing can confirm sequential oxygenation steps (e.g., epoxide intermediates) .

- Aspirin pretreatment : Induces the "aspirin-triggered" (AT) pathway, favoring 17R over 17S configurations .

Q. Table 1: Key Enzymatic Pathways for 17R-HDHA Biosynthesis

| Enzyme | Substrate | Product | Key References |

|---|---|---|---|

| Cytochrome P450 | DHA | 17R-hydroperoxy-DHA | |

| ASA-modified COX-2 | DHA | 17R-HDHA (AT form) | |

| 15-LOX | DHA | 17S-HDHA | |

| 15R-LOX | DHA | 17R-hydroperoxy-DHA |

How can researchers accurately identify and quantify 17R-HDHA in biological samples?

Answer:

Analytical Methods :

Q. Methodological Pitfalls :

Q. Table 2: LC-MS/MS Parameters for 17R-HDHA Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (2.1 × 150 mm, 1.7 µm) | |

| Mobile Phase | Methanol/water/acetic acid | |

| MRM Transition | m/z 343 → 245 | |

| LOD/LOQ | 3 pg/6 pg |

What is the role of 17R-HDHA in resolving inflammation, and how does its bioactivity compare to other SPMs?

Answer:

17R-HDHA is a precursor to D-series resolvins (e.g., RvD1, RvD2) and aspirin-triggered resolvins (AT-RvD1), which regulate leukocyte trafficking and cytokine production at pico- to nanomolar concentrations . Key bioactivities include:

Q. Comparative Efficacy :

- Stereochemical dependence : 17R-HDHA (AT form) resists enzymatic inactivation (e.g., dehydrogenases) better than 17S-HDHA, prolonging anti-inflammatory effects .

- Potency ranking : PD1 (10R,17S-diHDHA) > 17R-HDHA > 10S,17S-diHDHA in blocking neutrophil infiltration .

How does the stereochemical configuration of 17R-HDHA influence its biological activity?

Answer:

The 17R vs. 17S hydroxyl group determines receptor binding, metabolic stability, and downstream signaling:

Q. Experimental Approaches :

- Stereoisomer synthesis : Total organic synthesis of R/S configurations followed by comparative bioassays (e.g., neutrophil chemotaxis) .

- Chiral resolution : Use chiral HPLC to isolate enantiomers for in vivo testing (e.g., murine peritonitis models) .

How can contradictions in reported biosynthetic pathways (e.g., cytochrome P450 vs. LOX involvement) be resolved experimentally?

Answer:

Strategies :

- Enzyme inhibition : Use selective inhibitors (e.g., ketoconazole for cytochrome P450; NDGA for LOX) to dissect pathway contributions .

- Genetic knockdown : CRISPR/Cas9-mediated deletion of ALOX15 (15-LOX) or CYP450 isoforms in cell lines .

- Isotope labeling : Track incorporation during oxygenation to confirm enzymatic steps (e.g., epoxide vs. direct hydroxylation) .

Q. Key Findings :

- Tissue-specific pathways : Brain tissues favor LOX-mediated 17S-HDHA, while blood leukocytes utilize cytochrome P450 for 17R-HDHA .

What experimental considerations are critical when studying endogenous vs. exogenous 17R-HDHA?

Answer:

- Endogenous production : Measure baseline levels in plasma/serum (EDTA plasma: ~365 pg/mL post n-3 supplementation) .

- Exogenous administration : Use nanogram doses (1–10 ng/mouse) in animal models to mimic physiological concentrations .

- Bioavailability : Formulate 17R-HDHA in ethanol/PBS with albumin carriers to improve solubility .

Q. Table 3: Comparison of Endogenous and Exogenous 17R-HDHA

| Parameter | Endogenous | Exogenous |

|---|---|---|

| Source | DHA metabolism | Synthetic/isolated |

| Concentration | 100–400 pg/mL (plasma) | 1–100 nM (in vitro) |

| Detection | LC-MS/MS, chiral columns | Radiolabeled tracers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.